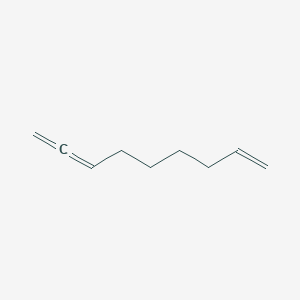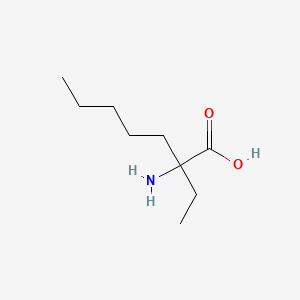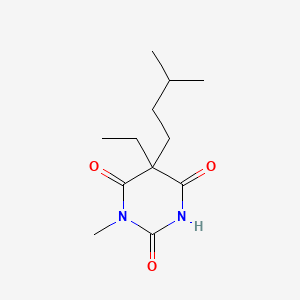
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is part of the barbiturate family, which has been widely used in medicine for its sedative and hypnotic properties. Barbituric acid itself is not pharmacologically active, but its derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have significant biological activities .
準備方法
The preparation of 5-ethyl-5-isopentyl-1-methyl-barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be divided into several steps:
Bromination: Diethyl ethylmalonate is brominated to form the corresponding bromo compound.
Alkylation: The bromo compound is then alkylated with isopentyl bromide.
Cyclization and Acidification: The alkylated product undergoes cyclization with urea, followed by acidification to yield 5-ethyl-5-isopentyl-1-methyl-barbituric acid
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods include the use of specific solvents, catalysts, and purification techniques to ensure the quality of the final product .
化学反応の分析
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have numerous scientific research applications:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: They have been used as sedatives, hypnotics, and anticonvulsants.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other materials
作用機序
The mechanism of action of 5-ethyl-5-isopentyl-1-methyl-barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity .
類似化合物との比較
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used for its sedative and hypnotic effects.
Secobarbital: Another barbiturate with similar sedative properties.
The uniqueness of 5-ethyl-5-isopentyl-1-methyl-barbituric acid lies in its specific substituents, which confer distinct pharmacological properties compared to other barbiturates .
特性
CAS番号 |
6270-45-7 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC名 |
5-ethyl-1-methyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(7-6-8(2)3)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChIキー |
YWIUVCAWUTXGNE-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


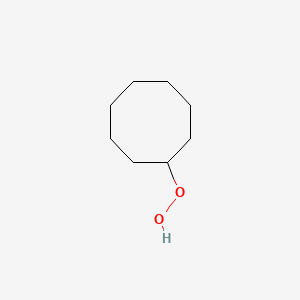
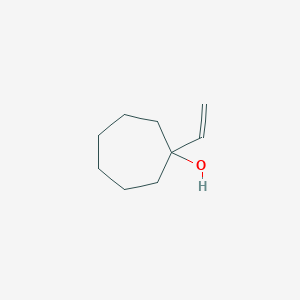
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
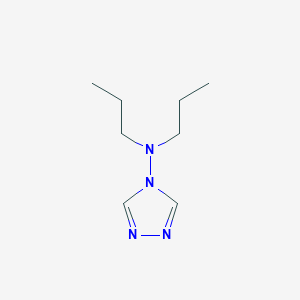
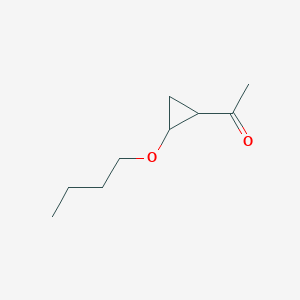
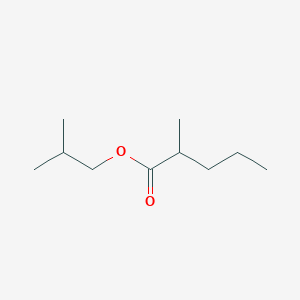
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
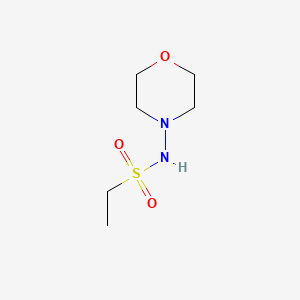
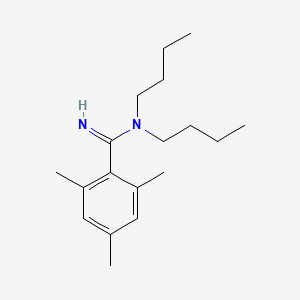
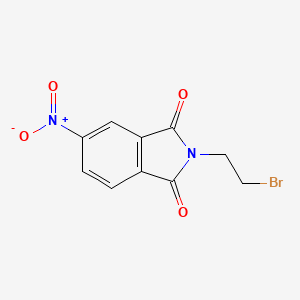
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
